PD173952 (CAS 305820-75-1) is a highly potent, cell-permeable pyrido[2,3-d]pyrimidine derivative that functions as a multi-kinase inhibitor. While conventionally classified as a Src family kinase (SFK) and Bcr-Abl inhibitor (with IC50 values in the sub-to-low nanomolar range for Lyn, Abl, and Csk), its most procurement-relevant differentiator is its potent secondary inhibition of the cell cycle regulatory kinases Myt1 and Wee1 . Unlike standard SFK inhibitors that broadly inhibit mitosis, PD173952 acts as a specific mid-S-phase blocker [1]. Additionally, in stem cell research, it serves as a critical tool compound for maintaining embryonic stem cell pluripotency without the off-target Aurora kinase inhibition seen in common alternatives [2]. This dual-modulatory profile makes it indispensable for specialized cell cycle synchronization and stem cell self-renewal assays.
Substituting PD173952 with generic Bcr-Abl inhibitors (e.g., Imatinib) or common SFK inhibitors (e.g., SU6656) critically compromises assay specificity. Standard Bcr-Abl inhibitors like Imatinib fail to replicate PD173952’s ability to promote embryonic stem cell self-renewal and block cell motility [1]. Furthermore, widely used SFK inhibitors such as SU6656 exhibit unselective off-target Aurora kinase inhibition, leading to unintended mitotic blockade and polyploidy [1]. Even closely related structural analogs within the pyrido[2,3-d]pyrimidine class, such as PD173955, induce mitotic (M-phase) arrest, whereas PD173952 specifically drives mid-S-phase arrest via differential Myt1/Wee1 pathway modulation [2]. Using a generic substitute therefore risks confounding cell cycle phase data and inducing off-target differentiation or senescence in sensitive stem cell models.
In comparative cell cycle progression assays, PD173952 differentiates itself from closely related pyrido[2,3-d]pyrimidine analogs by its phase-specific arrest mechanism. While analogs like PD173955 induce mitotic (M-phase) arrest characterized by chromatin condensation and spindle assembly inhibition, PD173952 specifically arrests cells in mid-S-phase [1]. This is driven by its distinct capacity to inhibit Wee1 and Myt1, leading to Tyr-15 dephosphorylation and abnormal hyperactivation of Cdk2 and Cdc2 [1].
| Evidence Dimension | Cell cycle arrest phase |
| Target Compound Data | Mid-S-phase arrest (via Wee1/Myt1 inhibition) |
| Comparator Or Baseline | PD173955 (Mitotic/M-phase arrest) |
| Quantified Difference | Mutually exclusive arrest phases; 0% overlap in mitotic blockade for PD173952 |
| Conditions | Human cancer cell lines (e.g., MDA-MB-468) treated with 5 µM compound |
Enables researchers to selectively halt cell cycle progression in the S-phase without triggering the confounding chromatin condensation seen with M-phase blockers.
When evaluated for embryonic stem (ES) cell maintenance, PD173952 promotes ES cell self-renewal by reducing spontaneous differentiation, an effect not mirrored by the clinical Bcr-Abl inhibitor Imatinib[1]. Furthermore, unlike the common SFK inhibitor SU6656, which unselectively inhibits Aurora kinases and blocks mitosis (leading to endoreplication and polyploidy), PD173952 does not impair cytokinesis[1]. Instead, it blocks motility immediately upon exposure, forcing cells to grow in dense, homogenous colonies[1].
| Evidence Dimension | Mitotic progression and cytokinesis in ES cells |
| Target Compound Data | Unimpaired cytokinesis; promotes dense colony self-renewal |
| Comparator Or Baseline | SU6656 (Blocks mitosis via off-target Aurora kinase inhibition); Imatinib (Fails to promote self-renewal) |
| Quantified Difference | Avoidance of SU6656-induced polyploidy and endoreplication |
| Conditions | Murine embryonic stem cell cultures and fibroblast models |
Crucial for stem cell culture optimization where maintaining pluripotency and avoiding off-target polyploidy are strict procurement requirements.
PD173952 is quantitatively distinct in its dual-inhibition profile. While it exhibits expected high potency against primary targets like Lyn (IC50 = 0.3 nM), Abl (IC50 = 1.7 nM), and Csk (IC50 = 6.6 nM), it also functions as a potent inhibitor of the G2/M transition regulator Myt1 kinase, with a Ki of 8.1 nM . This potent Myt1 inhibition is the biochemical driver behind its specific S-phase blocking capabilities, distinguishing it from pure SFK inhibitors that lack this secondary regulatory target [1].
| Evidence Dimension | Myt1 Kinase Inhibition (Ki) |
| Target Compound Data | Ki = 8.1 nM |
| Comparator Or Baseline | Standard SFK inhibitors (Lack potent Myt1 activity) |
| Quantified Difference | Sub-10 nM potency against Myt1 alongside sub-nanomolar Lyn inhibition |
| Conditions | Cell-free enzymatic kinase assays |
Provides a rare dual-modulatory profile necessary for studying the intersection of tyrosine kinase signaling and cell cycle regulation.
Due to its ability to block motility and force dense colony growth without impairing cytokinesis, PD173952 is a highly effective small-molecule supplement for maintaining embryonic stem cell pluripotency and preventing spontaneous differentiation, outperforming standard inhibitors like Imatinib [1].
Because it specifically inhibits Wee1 and Myt1, PD173952 is a highly specific reagent for arresting cancer cell lines in mid-S-phase. It is specifically selected over analogs like PD173955 when researchers need to avoid mitotic arrest and spindle assembly inhibition [2].
In cellular assays where Src family kinases must be inhibited without causing off-target mitotic failure, PD173952 replaces SU6656. This ensures that observed phenotypic changes are due to SFK/Abl inhibition rather than unselective Aurora kinase blockade [1].